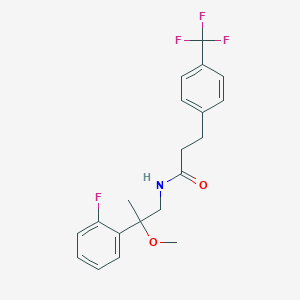

N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated compounds and their synthesis, which can provide insights into the chemical behavior and properties of fluorinated propanamides. For instance, the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride represents a new class of diphenylpropylamine NMDA receptor antagonists, indicating the potential biological activity of fluorinated propanamides .

Synthesis Analysis

The synthesis of fluorinated compounds often involves multi-step reaction sequences and can include the introduction of fluorine atoms or fluorinated groups into the molecule. For example, the synthesis of a radiolabelled ligand for the NMDA receptor was achieved by catalytic tritiation of its precursor olefin, which was synthesized from 3,3'-difluorobenzophenone . Similarly, the synthesis of "N-(3-[18F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane" involved a two-step reaction sequence starting with fluorination of a bromo-propane derivative . These examples suggest that the synthesis of the compound would likely involve careful selection of fluorinated precursors and controlled reaction conditions to introduce the fluorinated phenyl groups and the propanamide moiety.

Molecular Structure Analysis

The molecular structure of fluorinated propanamides can be complex, with the potential for multiple conformers and stereoisomers. The papers discuss the existence of different conformers stabilized by various intramolecular interactions, such as hydrogen bonds and electrostatic interactions . For instance, the analysis of N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides revealed the presence of two pairs of diastereomers, with conformers existing in equilibrium depending on solvent polarity . These findings suggest that the molecular structure of "N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide" would also exhibit conformational diversity influenced by intramolecular forces and solvent effects.

Chemical Reactions Analysis

The chemical reactivity of fluorinated propanamides can be inferred from the studies on related compounds. The presence of fluorine atoms can affect the acidity of adjacent hydrogen atoms and influence the molecule's reactivity . For example, the ortho-phenyl hydrogen atom in a 4'-nitro derivative became more acidic, leading to stronger electrostatic interactions and stabilization of certain conformers . This suggests that the chemical reactions involving "N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide" would be influenced by the electronic effects of the fluorine atoms and the molecule's conformational preferences.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated propanamides can be diverse, as indicated by the spectroscopic and theoretical studies of similar compounds. The presence of fluorine can significantly impact the molecule's dipole moment, solubility, and stability . For instance, the carbonyl IR analysis of N-methoxy-N-methyl-2-[(4'-substituted)phenylthio]propanamides showed that the stability and polarity of conformers varied with solvent polarity . These studies imply that the physical and chemical properties of "N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide" would be characterized by its solubility in different solvents, the influence of fluorine on its dipole moment, and the stability of its conformers.

科学的研究の応用

Fluorescent Imaging in Molecular Diagnosis

Fluorophores, which include compounds related to N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide, are critical in the field of molecular imaging, particularly for in vivo cancer diagnosis. Utilizing fluorophores allows for the real-time detection of cancerous cells with relatively inexpensive and portable equipment. Although their potential toxicity necessitates careful investigation, the small quantities used in molecular imaging probes are typically much lower than the doses associated with adverse effects. This balance of effective cancer detection against potential toxicity underscores the importance of selecting probes with optimal fluorescent characteristics and safety profiles for patient use (Alford et al., 2009).

Green Chemistry and Environmental Concerns

The review on fluoroalkylation in aqueous media underscores the significance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and materials. The movement towards green chemistry emphasizes the development of environmentally friendly methods to incorporate fluorinated groups into molecules. This shift is driven by fluorine's unique impacts on a molecule's properties, including physical, chemical, and biological effects. Fluoroalkylation in water presents a new avenue for sustainable chemistry, highlighting the role of such compounds in advancing eco-friendly synthesis techniques (Song et al., 2018).

Neurochemistry and Potential Therapeutic Uses

Studies on compounds structurally related to N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide have explored their neurochemical effects and potential neurotoxicity. Understanding the acute and long-term neurochemical changes induced by these compounds is crucial for assessing their therapeutic potential and risks. Research in this area contributes to our knowledge of how such compounds interact with the nervous system, which could inform their use in treating neurological conditions or their implications as environmental or occupational hazards (McKenna & Peroutka, 1990).

特性

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F4NO2/c1-19(27-2,16-5-3-4-6-17(16)21)13-25-18(26)12-9-14-7-10-15(11-8-14)20(22,23)24/h3-8,10-11H,9,12-13H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCODNNHWUQHBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)

![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)

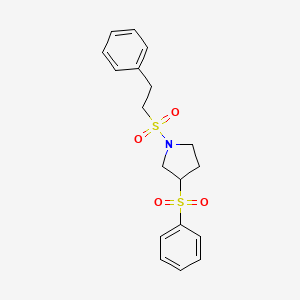

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)

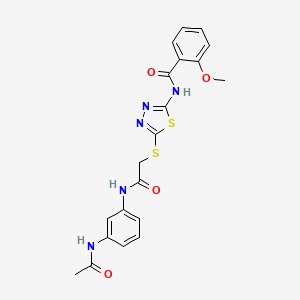

![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3008902.png)

sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B3008904.png)

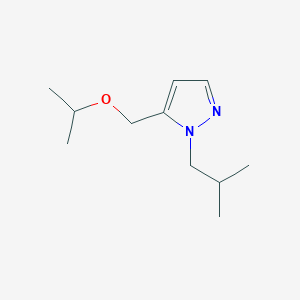

![N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B3008906.png)

![N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008907.png)